molecular formula C14H15BF3NO2 B1466006 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile CAS No. 863868-28-4

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile

Cat. No. B1466006
CAS RN: 863868-28-4
M. Wt: 297.08 g/mol
InChI Key: IUMGFEGPPUQZBJ-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile, commonly referred to as TMDTB, is a novel compound with a wide range of potential applications. It is a boron-containing heterocyclic compound, composed of a boron atom and two nitrogen atoms, that is synthesized through a reaction of a trifluoromethylbenzonitrile and a 1,3,2-dioxaborolan-2-yl group. This compound has been studied for its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Characterization

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile and its derivatives have been synthesized and characterized for their crystal structure and vibrational properties. These compounds are confirmed through spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and single-crystal X-ray diffraction. DFT and TD-DFT calculations provide comparative analysis for spectroscopic data, geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and vibrational assignments based on absorption bands. These studies contribute to the understanding of molecular structures and their properties (Wu et al., 2021), (Huang et al., 2021).

Synthesis via Palladium-Catalyzed Borylation

Research demonstrates the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of aryl bromides. This method is highlighted for its efficiency, particularly with aryl bromides bearing sulfonyl groups, offering a novel approach to borylation reactions (Takagi & Yamakawa, 2013).

Application in Fluorescence Probes

Boronate ester derivatives of this compound have been explored for their application in fluorescence probes. These compounds exhibit unique "Off–On" or intensity modulation in fluorescence response towards hydrogen peroxide (H2O2), indicating their potential in developing sensitive fluorescence-based detection systems for H2O2 and possibly other analytes (Lampard et al., 2018).

Hydrogen Peroxide Vapor Detection

Innovations in H2O2 vapor detection have been realized through the design of organic thin-film fluorescence probes incorporating boronate ester or acid functional groups. These materials offer rapid and highly sensitive detection capabilities for H2O2 vapor, a crucial aspect in security and environmental monitoring (Fu et al., 2016).

Metal Ion Detection and Chelation

Boronate ester-based fluorescent prochelators have been developed to respond to metal ions only after activation by H2O2, showcasing a decrease in fluorescence upon metal chelation. This approach highlights the potential for selective detection and chelation of metal ions in biological and environmental samples, contributing to the study of metal-induced oxidative stress (Hyman & Franz, 2012).

Mechanism of Action

Mode of Action

The mode of action of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER involves its interaction with its targets. The compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function . The exact nature of these changes would depend on the specific target and the context in which the interaction occurs.

Result of Action

The molecular and cellular effects of the action of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER would depend on the specific targets it interacts with and the context in which these interactions occur. The compound can potentially affect the function of its targets, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-CYANO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID, PINACOL ESTER. Factors such as pH can influence the rate of reactions involving the compound . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other chemicals in the environment.

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(16,17)18)6-5-9(11)8-19/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMGFEGPPUQZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719884
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863868-28-4
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863868-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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